molecular formula C9H7Cl2NO3 B6606353 3-chloro-5-(2-chloroacetamido)benzoicacid CAS No. 2825011-18-3

3-chloro-5-(2-chloroacetamido)benzoicacid

Cat. No.: B6606353
CAS No.: 2825011-18-3
M. Wt: 248.06 g/mol
InChI Key: KQRDKOUYHJNXIK-UHFFFAOYSA-N
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Description

3-chloro-5-(2-chloroacetamido)benzoic acid is an organic compound with the molecular formula C9H7Cl2NO3 It is a derivative of benzoic acid, characterized by the presence of chloro and chloroacetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(2-chloroacetamido)benzoic acid typically involves the chlorination of benzoic acid derivatives followed by acylation. One common method starts with 3-chlorobenzoic acid, which undergoes chlorination to introduce the chloroacetamido group.

Industrial Production Methods

Industrial production of 3-chloro-5-(2-chloroacetamido)benzoic acid may involve large-scale chlorination and acylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(2-chloroacetamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoic acids.

    Hydrolysis: Formation of amines and carboxylic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

3-chloro-5-(2-chloroacetamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-5-(2-chloroacetamido)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorobenzoic acid
  • 5-chloro-2-(2-chloroacetamido)benzoic acid
  • 4-(2-chloroacetamido)benzoic acid

Uniqueness

3-chloro-5-(2-chloroacetamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-5-[(2-chloroacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-2-5(9(14)15)1-6(11)3-7/h1-3H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRDKOUYHJNXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=O)CCl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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